Regioisomeric Potency Divergence at GPCR Targets: 4- vs. 3-Substituted Piperidine
The 4-substituted regioisomer 4-(4-methanesulfonylphenoxy)piperidine is a key pharmacophore in a series of potent GPR119 agonists. A close-in analog, (1R,2R)-2-({4-[4-(methylsulfonyl)phenoxy]piperidin-1-yl}carbonyl)cyclohexanecarboxylic acid (CAS 1095538-44-5), which retains the identical 4‑substituted core, exhibits an EC50 of 19 nM for human GPR119 in HEK293 cells [1]. In contrast, the 3‑substituted regioisomer 3-[4-(methylsulfonyl)phenoxy]piperidine, when incorporated into analogous GPR119 scaffolds, shows EC50 values typically exceeding 3 µM, representing a greater than 150‑fold potency differential [2]. This demonstrates that the 4‑position substitution geometry is a critical requirement for achieving nanomolar agonist activity at this therapeutically relevant Class A GPCR.
| Evidence Dimension | GPR119 agonist EC50 (human recombinant receptor, HEK293 cells) |
|---|---|
| Target Compound Data | EC50 = 19 nM (for the 4-substituted core derivative, CAS 1095538-44-5) |
| Comparator Or Baseline | EC50 > 3,010 nM (for the 3-substituted regioisomer analog CHEMBL2312508) |
| Quantified Difference | Greater than 158-fold loss of potency |
| Conditions | Human GPR119 expressed in HEK293 cells; cAMP accumulation assay (CRE β-lactamase reporter or HTRF) [1][2] |
Why This Matters
Selection of the 4-substituted isomer is essential for retaining nanomolar GPCR engagement, as even a single regioisomeric change abolishes therapeutic-level potency.
- [1] BindingDB BDBM50400776, CHEMBL2204986. (n.d.). Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB BDBM50424566, CHEMBL2312508. (n.d.). Retrieved from https://ww.w.bindingdb.org View Source
